Formamide water

Description

Evolution of Research Perspectives on Formamide-Water Interactions

Initially, water was considered the indispensable solvent for the emergence of life on Earth. However, research has increasingly explored alternative or complementary roles for other solvents, with formamide (B127407) emerging as a key candidate. Early perspectives on formamide in prebiotic chemistry often focused on its ability to act as a solvent that could dissolve organic molecules, similar to water, but without the "Water Paradox" – water's tendency to hydrolyze (break down) nucleic acids and proteins space.comnasa.gov.

Over time, the research perspective evolved from viewing formamide merely as an alternative solvent to recognizing its intrinsic role as a versatile chemical feedstock and reaction medium. Studies have demonstrated that formamide, containing hydrogen, carbon, oxygen, and nitrogen, can serve as a precursor for the abiotic synthesis of essential biomolecules, including nucleobases, amino acids, and sugars, under plausible prebiotic conditions space.comnasa.govtorvergata.itwikipedia.org. This shift highlights formamide's dual function as both a substrate and a solvent in one-pot syntheses, especially under thermal or irradiated conditions and in the presence of various mineral catalysts torvergata.itwikipedia.orgrsc.org.

Furthermore, the understanding of formamide's presence and formation in interstellar environments has broadened its significance beyond terrestrial origins, linking it to astrochemistry and the potential for life elsewhere space.comnasa.govtorvergata.itaanda.orgaanda.orgresearchgate.netacs.org. The evolution of research has thus moved towards a more integrated view, where formamide-water systems are seen as critical model systems for understanding not only prebiotic chemistry but also fundamental biophysical processes and advanced chemical applications.

Significance of Formamide-Water Systems in Diverse Scientific Disciplines

The unique properties of formamide-water mixtures contribute to their importance across various scientific fields.

Formamide plays a crucial role in theories concerning the origin of life on Earth, particularly in the abiotic synthesis of biomolecules. It is the simplest naturally occurring amide and contains all the necessary elements (hydrogen, carbon, oxygen, and nitrogen) for synthesizing biomolecules, with the exception of phosphorus and sulfur torvergata.itwikipedia.org.

Research indicates that formamide can be formed on the primitive Earth through the hydrolysis of hydrogen cyanide (HCN), which itself is derived from hydrogen, carbon, and ammonia (B1221849) space.comnasa.gov. This reaction can be facilitated by radioactive minerals such as monazite, uraninite, and zircon, potentially concentrated in "placers" or small puddles near geothermal hotspots, where high temperatures (above 100°C) and radioactive energy could drive the chemistry space.comnasa.gov.

Under specific conditions, formamide, often in the presence of mineral catalysts like titanium dioxide (TiO₂), montmorillonite (B579905) clays, and iron-containing minerals, promotes the formation of key building blocks of life:

Nucleobases (e.g., adenine (B156593), guanine (B1146940), cytosine, thymine) space.comnasa.govtorvergata.itwikipedia.orgnih.gov

Amino acids space.comnasa.govwikipedia.org

These reactions can occur in a "one-pot" chemistry, meaning multiple precursors can be formed from formamide in a single reaction system wikipedia.org. Formamide also facilitates the phosphorylation of nucleosides to nucleotides and the non-enzymatic polymerization of cyclic purine (B94841) nucleotides into RNA oligomers, even in the presence of formamide itself torvergata.itwikipedia.org.

Table 1: Prebiotic Compounds Synthesized from Formamide

| Prebiotic Compound Class | Specific Examples (if available) | Catalysts/Conditions | References |

| Sugars | Not specified | Radioactive minerals, heat, various minerals | space.comnasa.gov |

| Nucleobases | Adenine, Guanine, Cytosine, Thymine | Limestone, kaolin, silica (B1680970), alumina (B75360), zeolite, TiO₂, UV radiation, heat | torvergata.itwikipedia.orgnih.gov |

| Amino Acids | Not specified | Radioactive minerals, heat, various minerals | space.comnasa.gov |

| Nucleotides | From nucleosides | Phosphate (B84403) minerals, formamide as medium | wikipedia.org |

| RNA Oligomers | From cyclic purine nucleotides | Formamide as medium | torvergata.it |

Formamide is widely detected in various extraterrestrial environments, including star-forming regions within interstellar clouds, comets, and the interstellar medium itself space.comnasa.govtorvergata.itwikipedia.orgpopularmechanics.com. Its ubiquity in space suggests that the molecular ingredients for life could be widely distributed throughout the universe popularmechanics.com.

The formation of formamide in the interstellar medium (ISM) is a subject of active research. It can be formed from the combination of hydrogen cyanide (HCN) and water (H₂O), two of the most abundant three-atom compounds in the interstellar environment torvergata.itnih.gov. Theoretical and experimental studies have explored several formation pathways:

Proton irradiation of gas mixtures like methane (B114726) and nitrogen torvergata.it.

Ultraviolet irradiation of ice mixtures containing HCN, H₂O, and ammonia (NH₃) torvergata.it.

Pyrolysis of mixtures of carbon monoxide (CO), NH₃, and H₂O torvergata.it.

Photolysis of ices torvergata.it.

Reaction of CN radicals with water molecules on amorphous ice surfaces : Water ice is not merely an inert support but actively participates, catalyzing hydrogen transfer processes and serving as a reservoir of hydroxyl (OH) radicals, which are formed when cosmic rays partially decompose water ice aanda.orgaanda.orgresearchgate.netacs.orgresearchgate.net. The reaction of CN with water ice can lead to formamide formation, while HCN reaction with water ice typically faces high energy barriers aanda.orgacs.org.

Table 2: Formamide Formation Pathways in Interstellar Medium

| Reactants | Conditions/Catalysts | Role of Water Ice | References |

| HCN + H₂O | Various (e.g., radiolysis, mineral presence) | Can be a reactant; damaged water ice can catalyze | space.comnasa.govaanda.org |

| Methane + Nitrogen | Proton irradiation | Not directly involved in this specific pathway | torvergata.it |

| HCN + H₂O + NH₃ | UV irradiation | Reactant in ice mixture | torvergata.it |

| CO + NH₃ + H₂O | Pyrolysis | Reactant | torvergata.it |

| CN radical + Water ice | Interstellar ice conditions | Catalyzes H transfer, provides OH radicals | aanda.orgaanda.orgresearchgate.netacs.orgresearchgate.net |

| NH₂ + HCO radicals | Water-rich amorphous ices | Ice surface influences radical orientation | acs.org |

Formamide's structural similarity to a peptide linkage (containing the -CO-NH- sequence) makes formamide-water mixtures an excellent simplified model system for investigating the solvation dynamics of peptide bonds in biophysical processes acs.orgacs.orgaanda.org. Its complete miscibility with water and its ability to form extensive hydrogen bonding networks allow researchers to study fundamental aspects of hydrogen bonding dynamics, which are crucial for various biophysical phenomena acs.orgacs.org.

Studies using techniques like linear and femtosecond infrared spectroscopies have provided insights into the molecular-level homogeneity and dynamics within formamide-water solutions acs.org. Formamide's "water-like" behavior, where its reorientational dynamics can be "slaved" to that of water, offers rare experimental evidence of a solute whose motion is entirely dictated by the solvent acs.org. This characteristic is particularly relevant for understanding conformational fluctuations of proteins, which are often controlled by the dynamics of surrounding water acs.org. Furthermore, formamide is used as an RNA stabilizer in gel electrophoresis by deionizing RNA and in capillary electrophoresis for stabilizing denatured DNA strands wikipedia.org.

Formamide is a colorless liquid that is miscible with water and serves as a solvent for numerous ionic compounds, resins, and plasticizers wikipedia.orgebi.ac.uk. Its solvent properties are particularly valuable in advanced chemical processes.

Compared to water, formamide is considered a less cohesive and less hydrogen-bond acidic solvent, while possessing similar hydrogen-bond basicity and dipolarity/polarizability ebi.ac.uk. Its higher cohesion, dipolarity/polarizability, and hydrogen-bonding capability, relative to other organic solvents, make it a useful base solvent for forming biphasic partition systems ebi.ac.uk. These systems offer a complementary approach to water-based partition systems, especially for compounds that are virtually insoluble or unstable in water, aiding in sample preparation and the determination of compound descriptors ebi.ac.uk.

Formamide is also industrially significant as a chemical feedstock for manufacturing sulfa drugs, other pharmaceuticals, herbicides, pesticides, and hydrocyanic acid wikipedia.orgebi.ac.uk. It has applications as a softener for paper and fiber wikipedia.org. Its high boiling point (210 °C) compared to water enables chemical syntheses over a broader temperature range wikipedia.org.

The hydrolysis of formamide in water is a well-studied reaction, serving as a reference to quantify the efficiency of proteolytic enzymes capes.gov.brresearchgate.net. This reaction typically involves two steps: hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer capes.gov.brresearchgate.net. Molecular dynamics simulations and quantum chemical calculations have been employed to understand the reaction mechanisms and the structure of intermediates in aqueous solution capes.gov.brresearchgate.netscirp.org.

Table 3: Comparative Solvent Properties of Formamide and Water

| Property | Formamide | Water | References |

| Miscibility with Water | Complete miscibility | N/A | acs.orgacs.orgwikipedia.org |

| Hydrogen Bonding Network | Three-dimensional, akin to water | Extensive tetrahedral network | acs.orgacs.org |

| Cohesion | Less cohesive than water | Strong self-association | ebi.ac.uk |

| Hydrogen-bond Acidity | Less acidic than water | Strong | ebi.ac.uk |

| Hydrogen-bond Basicity | Similar to water | Similar to formamide | ebi.ac.uk |

| Dipolarity/Polarizability | Similar to water | Similar to formamide | ebi.ac.uk |

| Boiling Point | 210 °C | 100 °C | wikipedia.orgwikipedia.org |

| Role as Solvent | For ionic compounds, resins, plasticizers | "Universal solvent" for polar substances | wikipedia.orgwikipedia.org |

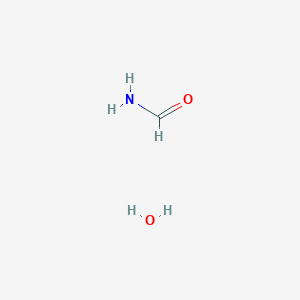

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56827-75-9 |

|---|---|

Molecular Formula |

CH5NO2 |

Molecular Weight |

63.056 g/mol |

IUPAC Name |

formamide;hydrate |

InChI |

InChI=1S/CH3NO.H2O/c2-1-3;/h1H,(H2,2,3);1H2 |

InChI Key |

IYWCBYFJFZCCGV-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)N.O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Formamide Water Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to study small clusters of formamide (B127407) and water molecules with high accuracy. These calculations provide detailed information about the electronic structure, geometries, and interaction energies of these systems, forming the basis for understanding more complex phenomena in the liquid phase.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing the fundamental interactions between formamide and water. aip.org Studies employing methods such as the Hartree-Fock (HF) Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) have provided deep insights into the nature of these interactions. aip.orgresearchgate.netaxborotnoma.uzbohrium.comresearcher.lifeacs.org

Early research focused on optimizing the structures of 1:1 formamide-water complexes. These calculations revealed that the most stable configuration is a cyclic, doubly hydrogen-bonded structure. aip.orgaip.org In this arrangement, one hydrogen from the amino group of formamide donates a hydrogen bond to the water oxygen, while the water molecule donates a hydrogen bond to the carbonyl oxygen of formamide.

The choice of basis set is crucial in these calculations. Studies have shown that using basis sets of double-zeta quality with added polarization functions (e.g., DZ+P) is necessary for accurate predictions. aip.org The inclusion of polarization functions typically decreases the calculated binding energy by 2–4 kcal/mol compared to simpler basis sets. aip.org Conversely, accounting for electron correlation, often through MP2, increases the binding energy by approximately 1 kcal/mol, highlighting the importance of both effects for quantitative accuracy. aip.org The basis set superposition error (BSSE), an artifact of using finite basis sets, has also been investigated and taken into account in high-accuracy studies.

Calculations on dihydrated formamide (a 1:2 complex) have indicated a small but non-negligible three-body contribution to the total binding energy, suggesting that the interactions are not perfectly pairwise additive. aip.org More recent work has explored the effects of water on the decomposition pathways of formamide, finding that water can act as a bifunctional catalyst, significantly lowering the energy barriers for reactions like dehydration to produce hydrogen cyanide. nih.gov

Table 1: Calculated Interaction Energies for Formamide-Water Complexes This table presents a summary of interaction energies calculated using different ab initio methods and basis sets for the 1:1 formamide-water complex.

| Method/Basis Set | Interaction Energy (kcal/mol) | Key Finding |

| SCF/DZ+P | -10 to -12 | Shows strong hydrogen bonding. |

| MP2/DZ+P | -11 to -13 | Electron correlation increases binding energy. aip.org |

| CCSD(T)/CBS | ~-11.5 | High-accuracy benchmark calculation. nih.gov |

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate alternative to traditional ab initio methods for studying molecular systems. academie-sciences.frnih.govacs.orgufba.br It is widely applied to investigate the structure and energetics of formamide-water aggregates, from simple dimers to larger clusters. researchgate.netaxborotnoma.uzbohrium.comresearcher.life Hybrid functionals, such as the popular B3LYP, have been shown to provide reliable results for the geometries and vibrational frequencies of these hydrogen-bonded systems. acs.orgnih.gov

DFT calculations confirm the findings of ab initio methods that cyclic structures are the most stable for small formamide-water clusters. researchgate.net These studies have been extended to explore how the presence of water molecules affects the electronic structure of the formamide molecule itself. The interaction with water can lead to changes in bond lengths and charge distributions within the formamide molecule. researchgate.net

Analyses based on the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory, often applied to DFT results, have provided further details on the nature of the hydrogen bonds. researchgate.net These analyses reveal that the electrostatic interaction between formamide and water is the dominant attractive force. researchgate.net However, an increase in the resonance of the planar formamide molecule upon the addition of water molecules suggests that the hydrogen bonds also possess some degree of covalent character. researchgate.net DFT has also been combined with continuum solvent models to understand how the bulk solvent environment influences the properties of specific formamide-water complexes. nih.gov

The potential energy surface (PES) of the formamide-water system describes the energy of the complex as a function of its geometry. Theoretical studies have shown that this surface is remarkably flat, meaning that significant changes in the relative orientation of the two molecules can occur with only small energy penalties. aip.org

Computational explorations of the PES for the 1:1 complex have identified at least three distinct energy minima. aip.org The global minimum corresponds to the cyclic, doubly hydrogen-bonded structure. aip.org Two other local minima correspond to open or linear complexes, where only a single hydrogen bond is formed. aip.org

The flatness of the PES is significant because it implies that in a liquid environment, the system is not locked into a single configuration but can easily transition between different structures. aip.org Furthermore, even small perturbations, such as those from a surrounding solvent, could cause significant changes in the preferred geometry. aip.orgaip.org For instance, studies using a polarizable continuum model to simulate a solvent environment found that while binding to the carbonyl oxygen and the amino group are energetically similar in the gas phase, binding to the carbonyl oxygen becomes more favorable in solution. aip.org This highlights the critical role of the environment in modulating the conformational preferences of the formamide-water interaction.

Molecular Dynamics (MD) Simulations of Formamide-Water Mixtures

While quantum chemical calculations provide precise information on small, isolated clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules in the liquid state. nih.gov By solving Newton's equations of motion for a system containing hundreds or thousands of formamide and water molecules, MD simulations provide a dynamic picture of the mixture's structure and properties over time. aip.orgaip.org

MD simulations have been performed for formamide-water mixtures across the entire concentration range, from pure water to pure formamide. aip.orgacs.org These simulations reveal that formamide and water are miscible at the molecular level, forming an interconnected, common hydrogen bond network. aip.orgnih.govresearchgate.net Water molecules can substitute formamide molecules within the existing hydrogen bond structure and vice-versa. researchgate.net

Dynamical properties have also been extensively studied. aip.org The lifetimes of hydrogen bonds between all species (water-water, formamide-formamide, and water-formamide) are found to increase as the formamide concentration rises. aip.orgnih.govaip.org The lifetimes of water-water hydrogen bonds show the most significant variation, supporting the idea of an enhanced local water structure. aip.orgnih.gov Rotational and librational motions of the molecules are primarily governed by hydrogen bonding, whereas translational diffusion is more dependent on the spatial arrangement and packing of the molecules in the mixture. aip.orgaip.org

The primary tool for analyzing the local structure in MD simulations is the site-site radial distribution function (RDF), denoted as g(r). The RDF describes the probability of finding an atom of type 'b' at a distance 'r' from an atom of type 'a', relative to a random distribution. aip.org Peaks in the g(r) plot indicate preferred coordination distances.

For water-water interactions within the mixture, the RDFs for oxygen-oxygen (gOO(r)), oxygen-hydrogen (gOH(r)), and hydrogen-hydrogen (gHH(r)) pairs show that the characteristic structure of liquid water is largely maintained. aip.org The first peak in gOO(r), corresponding to the first solvation shell, remains at a similar distance as in pure water. An interesting feature observed in many aqueous mixtures is that the height of this first peak increases as water becomes more dilute, which reflects local concentration variations rather than increased ordering. aip.org

Table 2: Key Radial Distribution Function Peaks in Formamide-Water Mixtures This table summarizes typical positions of the first significant peak in various site-site RDFs from MD simulations, indicating the most probable distance for hydrogen bonding and local coordination.

| Atom Pair (a-b) | First Peak Position (Å) | Structural Interpretation |

| Water O - Water O | ~2.8 | First solvation shell of water molecules. aip.org |

| Water O - Water H | ~1.9 | Hydrogen bond distance in water-water pairs. aip.org |

| Formamide O - Water H | ~1.8-1.9 | H-bond between formamide C=O and water. aip.org |

| Formamide N-H - Water O | ~2.0 | H-bond between formamide N-H and water. aip.org |

Structural and Dynamical Properties of Liquid Mixtures

Hydrogen Bonding Network Topology and Dynamics

The intricate network of hydrogen bonds in formamide-water mixtures has been a subject of significant theoretical interest, with studies employing molecular dynamics simulations and neutron diffraction measurements to elucidate its structure. Research indicates that formamide-water mixtures exhibit an extended hydrogen-bonded network structure across all concentrations. Unlike some binary solvent systems that show distinct clustering of components, formamide-water mixtures are characterized by their microscopic homogeneity.

A key finding is that the average number of hydrogen-bonded neighbors for both water and formamide molecules does not change significantly with varying formamide mole fraction. researchgate.net This suggests a well-integrated network where molecules of both species readily participate in hydrogen bonding with each other, forming a continuous, percolating network. researchgate.net The composition of cyclic entities within this network is very close to ideal, further supporting the notion of a microscopically homogeneous system.

In pure liquid formamide, the hydrogen bond network is also extensive, a property it shares with water. aip.orgresearchgate.net However, the topology of this network is significantly different from that of water. aip.orgnih.gov While water is known for its tetrahedral hydrogen-bonding arrangement, liquid formamide's network topology is distinct, with a broader ring size distribution that peaks around 11-membered rings. aip.orgnih.gov When mixed, a common hydrogen bond network is formed through the substitution of formamide molecules by water in the existing hydrogen bonds. aip.orgnih.gov

Table 1: Hydrogen Bonding Characteristics in Formamide-Water Systems

| Property | Observation | Source(s) |

|---|---|---|

| Network Structure | Extended, percolating hydrogen-bonded network at all concentrations. | researchgate.net |

| Microscopic Homogeneity | The system is microscopically homogeneous with a nearly ideal composition of cyclic entities. | |

| Coordination Number | The average number of hydrogen-bonded neighbors remains relatively constant across different formamide mole fractions. | researchgate.net |

| Pure Formamide Network | Exhibits a continuous hydrogen-bonded network with a different topology from water, characterized by a broad ring size distribution. | aip.orgnih.gov |

| Hydrogen Bond Dynamics | Hydrogen bond lifetimes increase with increasing formamide concentration, particularly for water-water bonds. | aip.orgnih.gov |

Solvation Shell Structures and Molecular Orientations

The solvation shell structure in formamide-water mixtures is a critical aspect of their solution chemistry, influencing the behavior of solutes. Computational studies have revealed that in these mixtures, a unified hydrogen bond network is formed, where formamide and water molecules are integrated. aip.orgnih.gov This integration leads to a dynamic exchange and substitution within the solvation shells.

As the concentration of formamide increases, the tetrahedral network characteristic of pure liquid water is progressively disrupted. aip.orgnih.gov However, within the first coordination shell, the local water structure is not only preserved but can even be somewhat enhanced. aip.orgnih.gov This is supported by the observation that the lifetimes of water-water hydrogen bonds increase with higher formamide concentrations. aip.org

The orientation of molecules within the solvation shells is governed by the optimization of hydrogen bonding interactions. In the case of the solvation of cyclic ethers such as 1,4-dioxane (B91453) and various crown ethers in formamide-water mixtures, it has been observed that these molecules are preferentially solvated by formamide. mdpi.com The mole fraction of formamide in the solvation sphere of these cyclic ethers is consistently higher than its mole fraction in the bulk mixture. mdpi.com This preferential solvation by formamide decreases as the size of the cyclic ether ring increases. mdpi.com

The total number of formamide and water molecules in the solvation sphere of these cyclic ethers is dependent on the size of the ether ring, increasing with it, but interestingly, it does not show a dependence on temperature. mdpi.com This indicates a structurally stable primary solvation shell. The enthalpic effect of this preferential solvation is exothermic and becomes less so with increasing temperature. mdpi.com

Table 2: Solvation of Cyclic Ethers in Formamide-Water Mixtures

| Solute | Preferential Solvating Agent | Effect of Ether Ring Size on Solvation | Temperature Dependence of Solvation Shell Composition | Source |

|---|---|---|---|---|

| 1,4-Dioxane, 12-Crown-4, 15-Crown-5, 18-Crown-6 | Formamide | The mole fraction of formamide in the solvation sphere decreases with increasing ring size. | The total number of solvent molecules in the solvation sphere does not depend on temperature. | mdpi.com |

Interfacial Phenomena and Liquid-Vapor Interfaces

The liquid-vapor interface of formamide-water mixtures has been investigated using molecular dynamics simulations, providing insights into the molecular arrangements and interactions at the surface. 193.6.1researchgate.net A significant finding is that the surface molecules in these mixtures exhibit strong lateral hydrogen bonding, forming a percolating network across the entire composition range. researchgate.net This strong lateral interaction makes the surface layer more compact compared to the subsequent subsurface layers. researchgate.net

At the interface, formamide and water molecules are well-mixed at the molecular level, and there is no evidence of strong lateral self-association of either component. researchgate.net However, formamide does show a slight tendency to accumulate in the surface layer. researchgate.net Despite this, a percolating network of like molecules (i.e., formamide-formamide or water-water) is not observed at the surface, even when one component is in large excess. researchgate.net This highlights the dominance of formamide-water hydrogen bonding in the interfacial structure.

The orientation of molecules at the liquid-vapor interface is primarily dictated by the need to maximize hydrogen bonding. researchgate.net Both formamide and water molecules show a preference for aligning parallel to the macroscopic plane of the liquid surface. researchgate.net

The dynamics of the surface molecules are also heavily influenced by the hydrogen bonding between formamide and water. researchgate.net Water molecules have a stabilizing effect on formamide molecules at the surface, while formamide, in turn, tends to immobilize water molecules within the surface layer. researchgate.net This mutual interaction reduces the lateral diffusion of both species during their time at the liquid surface. researchgate.net

Ion Solvation Dynamics in Formamide-Water Media

The solvation of ions in formamide-water mixtures is a complex process characterized by preferential solvation and altered microdynamics. Molecular dynamics simulations have shown that cations are preferentially solvated by formamide, even at low formamide concentrations in the mixture. aip.org This formation of a specific cation-solvent shell leads to a significant change in the ion's microdynamics compared to its behavior in either pure solvent. aip.org

The strong hydrogen-bonding capabilities of formamide, both as a donor and an acceptor, play a crucial role in its interaction with ions. aip.org The dynamics of ion transport and solvation in formamide are influenced by the intermolecular vibration (libration) band of formamide, which is typically observed in the 100–200 cm⁻¹ range. aip.org This librational motion is a key factor in determining both the ionic conductivity and the ultrafast polar solvent response in formamide. aip.org

Theoretical models have been successfully applied to calculate the limiting ionic conductivity of unipositive ions in formamide at various temperatures, with results showing good agreement with experimental data. aip.org These models can also predict the temperature dependence of the total ionic conductivity of uni-univalent electrolytes in formamide. aip.org

Recent studies have also explored the use of formamide as a plasticizer for polyelectrolyte complexes (PECs), comparing its effects to that of water. acs.org Interestingly, the lifetimes of charge pairs within a PEC solvated with formamide were found to be similar to those in a water-solvated PEC (around 1 ns), despite the differences in their dielectric constants. acs.org This suggests that the ion transport dynamics are comparable in both solvent environments for this specific system. acs.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful computational tools for studying chemical processes in condensed phases, including formamide-water systems. nih.govnih.gov These approaches combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., reacting molecules) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., solvent molecules). nih.govnih.gov This dual-level approach allows for the investigation of complex phenomena such as chemical reactions in solution. nih.gov

In the context of formamide-water systems, QM/MM simulations can be employed to study reaction mechanisms, such as the hydrolysis of formamide. nih.gov For instance, in studying formamide hydrolysis, the formamide molecule and a few explicitly included water molecules forming the first solvation shell can be treated with QM methods (like density functional theory), while the rest of the bulk water is described by an MM force field. nih.gov This setup allows for an accurate description of the electronic rearrangements during the reaction while still accounting for the influence of the solvent environment.

The interaction between the QM and MM regions is a critical aspect of QM/MM simulations. nih.gov This typically involves electrostatic interactions between the QM electron density and the MM partial charges, as well as van der Waals terms. researchgate.net More advanced QM/MM methods may also include polarizable force fields for the MM region to better capture the electronic response of the environment to changes in the QM region. nih.gov

For dynamic processes like proton transfer in aqueous systems, which can be analogous to reactions in formamide-water, adaptive QM/MM methods have been developed. rsc.org These methods allow for the on-the-fly redefinition of the QM and MM regions as the chemical bonding changes, which is essential for accurately simulating such dynamic events. rsc.org

Computational Approaches to Reaction Mechanisms and Kinetics

Potential Energy Surface Exploration and Transition State Analysis

The study of chemical reaction mechanisms and kinetics in formamide-water systems heavily relies on the computational exploration of potential energy surfaces (PES). wayne.edu A PES is a mathematical representation of a system's energy as a function of its geometry, and it provides a theoretical framework for understanding molecular structures, reaction pathways, and transition states. wayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states that connect these minima. wayne.edu

For reactions in formamide-water solutions, such as the neutral hydrolysis of formamide, computational methods are used to map out the PES and identify the lowest energy reaction pathway. nih.gov This involves locating the transition state structures, which are critical for determining the reaction rate. wayne.edu The energy difference between the reactants and the transition state gives the activation energy of the reaction.

In the case of formamide hydrolysis in water, ab initio calculations and simulations have been used to investigate the reaction mechanism. nih.gov These studies have shown that the reaction likely proceeds in two steps. The first, and rate-limiting, step is the hydration of the carbonyl group of formamide to form a diol intermediate. nih.gov The transition structure for this step involves two water molecules. nih.gov The second step involves a water-assisted proton transfer from a hydroxyl group to the amino group, which can lead to the formation of a zwitterionic intermediate or directly to the products, ammonia (B1221849) and formic acid. nih.gov The calculated pseudo-first-order kinetic constant for the rate-limiting step at 25°C (3.9x10⁻¹⁰ s⁻¹) is in excellent agreement with experimental data (1.1x10⁻¹⁰ s⁻¹). nih.gov

The presence of catalysts, such as TiO₂, can also be investigated computationally by examining how they alter the PES and lower the activation energy barriers for reactions involving formamide. openbiochemistryjournal.com Molecular dynamics simulations can be used to estimate activation energies for the interaction of formamide and water with catalytic surfaces. openbiochemistryjournal.com For example, the activation energies for water and formamide on a TiO₂ surface have been calculated to be 3.0 kcal/mole and 2.7 kcal/mole, respectively. openbiochemistryjournal.com

Table 3: Calculated Activation Energies for Formamide and Water on Catalytic Surfaces

| System | Activation Energy of Water (kcal/mole) | Activation Energy of Formamide (kcal/mole) | Source |

|---|---|---|---|

| Formamide-Water/TiO₂ | 3.0 | 2.7 | openbiochemistryjournal.com |

| Formamide-Water/Pt | 2.1 | 2.9 | openbiochemistryjournal.com |

Free Energy Calculations for Reaction Pathways

Free energy calculations are a cornerstone of computational chemistry for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions in solution. For the formamide-water system, these calculations map out the energetic landscapes of various reaction pathways, identifying transition states and intermediates to reveal the most favorable routes for formamide's transformation. Techniques such as ab initio molecular dynamics, often combined with enhanced sampling methods like metadynamics, allow for an unbiased exploration of complex reaction networks in the aqueous phase. nih.gov These studies provide critical insights into reactions such as hydrolysis and decomposition, quantifying the catalytic role of water molecules.

Detailed computational investigations have modeled several key reaction pathways for formamide in water, primarily focusing on hydrolysis and water-assisted decomposition.

Formamide Hydrolysis

The neutral hydrolysis of formamide (HCONH₂ + H₂O ⇄ HCOOH + NH₃) is a fundamental reaction, serving as a model for peptide bond cleavage. nih.gov Free energy calculations have shown that the reaction in an aqueous solution is a multi-step process. A widely supported mechanism involves the initial hydration of formamide's carbonyl group to form a diol intermediate, a step that requires the participation of two water molecules in the corresponding transition structure. nih.gov Following the formation of this intermediate, a water-assisted proton transfer from a hydroxyl group to the amino group occurs. This can lead to the formation of a zwitterionic intermediate or directly to the products, formic acid and ammonia. nih.gov

Ab initio molecular dynamics simulations have quantified the free energy barriers for these steps. For instance, the hydrolysis of formamide to formic acid and ammonia in liquid water was found to have a free energy barrier of approximately 35 kcal/mol. nih.gov Another study, using electronic structure calculations with a continuum solvent model, identified the free energies for various transition states and intermediates along the reaction pathway. unex.es

| Species | Description | Calculated Free Energy (ΔG) in kcal/mol | Reference |

|---|---|---|---|

| TS1a | First Transition State | 15.42 | unex.es |

| I1a | First Intermediate | 4.17 | unex.es |

| TS2a | Second Transition State | 50.39 | unex.es |

| I2a | Second Intermediate | 14.84 | unex.es |

| TS3a | Third Transition State | 46.75 | unex.es |

Water-Catalyzed Decomposition

In the absence of water, formamide decomposition requires significant energy, with reaction barriers in the range of 73-82 kcal/mol for pathways like dehydration, dehydrogenation, and decarbonylation. nih.govresearchgate.net However, computational studies have demonstrated that water molecules act as efficient bifunctional catalysts, dramatically lowering these energy barriers. nih.govacs.org

The dehydration pathway, leading to hydrogen cyanide (HCN) and water, is particularly favored in the presence of water oligomers ((H₂O)n). nih.gov Quantum chemical computations show that with the involvement of just two or three water molecules, the energy barrier for this dehydration reaction drops to approximately 30 kcal/mol. nih.govacs.org Similarly, ab initio simulations of formamide in a box of water molecules revealed that the free energy barrier for decarbonylation (HCONH₂ → CO + NH₃) is about 40 kcal/mol, significantly lower than the gas-phase barrier. nih.gov

| Reaction Pathway | Condition | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Decomposition (General) | Uncatalyzed (Gas Phase) | 73 - 82 | nih.govresearchgate.net |

| Dehydration (to HCN + H₂O) | Water-Assisted (2-3 H₂O molecules) | ~30 | nih.gov |

| Decarbonylation (to CO + NH₃) | Aqueous Solution | 40 | nih.gov |

| Hydrolysis (to HCOOH + NH₃) | Aqueous Solution | 35 | nih.gov |

These theoretical and computational investigations underscore the profound effect of the aqueous environment on formamide's reactivity. By calculating the free energy landscapes, researchers can quantitatively compare the viability of different reaction channels, confirming that water is not merely a passive solvent but an active participant that catalyzes and directs the chemical transformation of formamide. nih.govnih.gov

Advanced Spectroscopic Characterization of Formamide Water Interactions

Infrared (IR) and Far-Infrared (FIR) Spectroscopy

IR and FIR spectroscopy are powerful tools for probing the high-frequency intramolecular vibrations and the low-frequency intermolecular motions within the formamide-water system. These methods offer direct insight into the strength and nature of hydrogen bonding.

The interaction between formamide (B127407) and water molecules, primarily through hydrogen bonding, induces noticeable shifts in their characteristic vibrational frequencies. When formamide is introduced into a water matrix, its vibrational bands are altered compared to the pure substance. The C=O stretching mode, which appears around 1700.3 cm⁻¹ in pure amorphous formamide, tends to experience a red-shift (a shift to lower frequency) in polar mixtures like water. aanda.org This shift indicates a weakening of the C=O double bond as the oxygen atom acts as a hydrogen bond acceptor from water molecules.

Similarly, other bands such as the CH bend (around 1388.1 cm⁻¹) and the CN stretch (around 1328.1 cm⁻¹) are also sensitive to the local environment. aanda.org Theoretical calculations on formamide-water complexes have been employed to predict these shifts, demonstrating that the magnitude and direction of the shift depend on the specific geometry of the hydrogen-bonding interaction. researchgate.netresearchgate.net For instance, a cyclic structure where a water molecule donates a hydrogen bond to the formamide oxygen and accepts a hydrogen bond from an amide hydrogen is considered the most stable configuration. aip.org The polarization effect from the surrounding water molecules is a key factor in these frequency shifts. researchgate.net

| Vibrational Mode | Frequency in Pure Amorphous Formamide (cm⁻¹) | Observed Trend in Water Mixture | Reference |

|---|---|---|---|

| C=O Stretch | 1700.3 | Red-shift | aanda.org |

| NH₂ Scissor | 1630.4 | - | aanda.org |

| CH Bend | 1388.1 | - | aanda.org |

| CN Stretch | 1328.1 | Variable shifts depending on interactions | aanda.org |

The intensities of bands in the far-infrared (FIR) spectrum are significantly influenced by the dynamics of intermolecular interactions. In hydrogen-bonded liquids like formamide and water, the modulation of hydrogen-bond lengths during molecular vibrations gives rise to an "intermolecular charge flux," where a certain amount of electron density is transferred between the interacting molecules. advanceseng.comrsc.org This charge flux significantly affects the dipole derivatives of the molecular complexes, which in turn governs the IR intensity. rsc.org

Theoretical analyses have shown that this charge flux mechanism is essential for accurately reproducing the observed FIR spectrum of liquid formamide. rsc.org A key difference between formamide and water has been identified: in water, the intermolecular charge flux primarily enhances the molecular translation band. advanceseng.comrsc.org In contrast, for liquid formamide, it is the molecular libration (rotational oscillation) band that is significantly enhanced by this effect. advanceseng.comrsc.org This distinction is attributed to the different geometrical relationships between the hydrogen bonds and the atomic displacements involved in translational versus librational motions for each molecule. rsc.org

Time-resolved infrared spectroscopy provides crucial information on the dynamics of the hydrogen bond network. The lifetime of a vibrational excitation can be linked to the structural fluctuations of the surrounding solvent cage, including the breaking and forming of hydrogen bonds. Ultrafast two-dimensional infrared (2D-IR) spectroscopy on the N-H stretching mode of formamide reveals that the vibrational frequency correlation function decays on multiple timescales. nih.gov

Studies have identified correlation times of approximately 0.24 ps, 0.8 ps, and a much slower 11 ps. nih.gov The faster components are attributed to local fluctuations in the hydrogen bond distance and angle, while the slow 11 ps component is associated with the complete rearrangement of the hydrogen bond structure, i.e., the "structure breaking and making" timescale. nih.gov This is consistent with molecular dynamics simulations, which estimate the hydrogen-bond lifetime in liquid formamide to be in the range of 0.6–1.1 ps. researchgate.net In formamide-water complexes, energy redistribution is exceptionally rapid; vibrational energy from an excited OH stretching mode can transfer to other modes within the complex on a timescale of about 100 fs, a process mediated by the strong coupling across the hydrogen bonds. nih.gov

Raman Spectroscopy and Depolarized Light Scattering

Raman spectroscopy, which detects changes in molecular polarizability during vibrations, offers a complementary perspective on formamide-water interactions, particularly regarding low-frequency intermolecular modes and reorientational dynamics.

Raman spectra of liquid formamide show that molecular interactions, primarily through C=O and N-H groups, lead to the formation of various molecular aggregates such as dimers, trimers, and larger clusters. informahealthcare.com The formation of these different structures, stabilized by hydrogen bonds, results in a complex and often split C=O stretching band in the Raman spectrum, as each type of aggregate has a slightly different vibrational frequency. informahealthcare.com Two-dimensional Raman spectroscopy experiments have confirmed the structured nature of the hydrogen bond network in liquid formamide, which is more ordered than in simple liquids. nih.gov When mixed with water, this network is further modified by the incorporation of water molecules, leading to a complex distribution of intermolecular vibrational modes corresponding to the various hydrogen-bonding configurations between formamide and water. nih.gov

Depolarized light scattering techniques, such as the optical Kerr effect (OKE), measure the relaxation of the collective polarizability anisotropy of the liquid, which is directly related to the reorientational dynamics of the molecules. aip.orgnih.gov In formamide-water mixtures, the formamide molecule has a much larger intrinsic polarizability anisotropy than water, meaning its rotational motion dominates the depolarized light scattering signal. aip.orgacs.org

Molecular dynamics simulations and experimental studies show that the long-time decay of the polarizability anisotropy correlations slows down substantially as the mole fraction of formamide increases. aip.orgnih.gov This relaxation time is found to correlate almost linearly with the average lifetime of the hydrogen bonds in the mixture. nih.gov This suggests that the collective reorientation of molecules, which randomizes the polarizability, is controlled by the relaxation of the underlying hydrogen bond network. nih.gov In dilute aqueous solutions, an exceptional behavior is observed: the reorientational dynamics of formamide molecules become completely "slaved" to the rearrangement of the water network, highlighting how effectively formamide can substitute a water molecule within its hydrogen-bonded structure. acs.orgnih.gov

Two-Dimensional (2D) THz-Raman Spectroscopy for Network Dynamics

Two-dimensional (2D) THz-Raman spectroscopy is an advanced technique designed to probe the low-frequency intermolecular dynamics of hydrogen-bonded liquids. aip.orgnih.gov This method provides direct insight into the collective vibrational modes that arise from the hydrogen-bond network, which are fundamental to the structural and dynamical properties of liquids like water. nih.govpnas.org The technique interrogates these modes on an ultrafast timescale, typically on the order of femtoseconds, allowing for the characterization of network couplings and transient structural inhomogeneities. nih.govpnas.org

In studies of pure liquid water, 2D Raman-THz spectroscopy has been instrumental in exploring the dynamics of the hydrogen-bond network. nih.govpnas.org A key finding from this research is the detection of an "echo" in the 2D response, which indicates the existence of a heterogeneous distribution of local hydrogen-bond network structures. nih.govpnas.org However, this heterogeneity was observed to persist for only a very short timescale of about 100 femtoseconds, suggesting that the local structures are extremely transient and rapidly interconverting. nih.gov

While direct experimental 2D THz-Raman studies on formamide-water mixtures are not yet prevalent in the literature, the technique holds significant promise for elucidating the complex network dynamics in these solutions. Formamide is known to be a strong hydrogen-bond donor and acceptor, capable of integrating into and disrupting the native water structure. Molecular dynamics simulations have already been employed to investigate the intermolecular polarizability dynamics of aqueous formamide solutions, laying the theoretical groundwork for interpreting potential spectroscopic results. acs.org

Applying 2D THz-Raman spectroscopy to the formamide-water system would allow researchers to directly observe how the introduction of formamide molecules influences the collective intermolecular modes of water. It could reveal the timescale of formamide-water hydrogen bond rearrangements, the degree of structural heterogeneity induced by the solute, and the coupling between formamide's own low-frequency modes and the collective network modes of the surrounding water. Such an investigation would provide unprecedented, direct insight into the microscopic dynamics governing the properties of this fundamental biological and chemical mixture. aip.orguzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Solvation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solvation of formamide in water at a molecular level. It provides detailed information on hydrogen bonding, structural changes, and the energetic barriers of dynamic processes.

Studies utilizing temperature-dependent 1H NMR have precisely measured the Gibbs free energy of activation (ΔG‡298) for the hindered internal rotation around the C–N amide bond. researchgate.netacs.org This rotational barrier is sensitive to the molecular environment because solvation affects the electronic structure of the amide group. In aqueous solutions, the formation of hydrogen bonds between water and formamide's carbonyl oxygen and amine protons increases the double-bond character of the C–N bond. This strengthening of the bond results in a significantly higher rotational barrier in water compared to the gas phase, a finding that is in excellent agreement with computational models. acs.org The table below summarizes the experimentally determined rotational barriers in different environments.

| Solvent/Phase | ΔG‡298 (kcal/mol) |

|---|---|

| Water | 18.2 (±0.1) |

| Neat Liquid | 18.0 (±0.1) |

| Dimethyl Sulfoxide-d6 | 17.8 (±0.1) |

| Tetrachloroethane-d2 | 17.2 (±0.1) |

| Gas Phase | 16.0 (±0.1) |

Furthermore, NMR chemical shifts of formamide's protons are highly sensitive to solvation and hydrogen bonding. researchgate.net The formation of hydrogen bonds with water molecules leads to an increase in the 1H chemical shifts of the amine protons. researchgate.net This deshielding effect is a direct consequence of the electron density being pulled away from the protons as they participate in hydrogen bonding with water's oxygen atoms. In contrast, the chemical shift of the formyl proton (the proton attached to the carbon) is observed to be much less sensitive to these interactions. researchgate.net

Computational and experimental studies have also examined the impact of hydrogen bonding on the NMR shielding tensors of the carbon, nitrogen, and oxygen atoms in formamide. acs.org These investigations confirm that the changes in the electronic environment upon solvation are significant and can be understood by comparing experimental data with quantum chemical calculations of formamide monomers and hydrogen-bonded clusters. acs.orgacs.org

Reaction Mechanisms and Catalysis in Formamide Water Environments

Neutral Hydrolysis of Formamide (B127407) in Aqueous Solution

The neutral, or water-catalyzed, hydrolysis of formamide into formic acid and ammonia (B1221849) is a fundamental chemical reaction. Despite its apparent simplicity, the mechanism has been the subject of considerable theoretical and experimental investigation due to its relevance as a model for peptide bond hydrolysis.

The neutral hydrolysis of formamide is understood to proceed through two primary competing mechanisms: a stepwise pathway and a concerted pathway. scielo.br

The stepwise mechanism involves the initial formation of a tetrahedral intermediate. scielo.brresearchgate.net In the most favored version of this pathway, the reaction begins with the hydration of the formamide's carbonyl group to form a diol intermediate. nih.gov This is followed by a water-assisted proton transfer from one of the hydroxyl groups to the amino group. nih.gov This step can lead to either the formation of a zwitterionic intermediate or the direct dissociation into the final products, formic acid and ammonia. nih.gov Computational studies consistently suggest that the stepwise mechanism, particularly the initial formation of the tetrahedral intermediate, has the lowest activation barrier and is therefore the more likely pathway. scielo.brresearchgate.net

The concerted mechanism , in contrast, involves the direct elimination of ammonia without the formation of a stable intermediate. scielo.br In this pathway, the nucleophilic attack by a water molecule and the cleavage of the carbon-nitrogen bond occur in a single transition state. Theoretical calculations have generally shown this pathway to have a higher activation energy barrier compared to the stepwise route, making it less favorable. scielo.br For instance, one study calculated the activation free energy for the concerted mechanism to be 48.1 kcal/mol, which was higher than the 45.7 kcal/mol calculated for the stepwise mechanism under the same conditions. scielo.br

The accurate modeling of formamide hydrolysis in an aqueous environment is highly dependent on the treatment of the solvent. Water molecules are not merely a passive medium but play an active and crucial role in the reaction mechanism. nih.gov

Theoretical investigations have demonstrated that including explicit water molecules in the calculations is essential for accurately describing the reaction. scielo.brresearchgate.net These explicit molecules participate directly in the transition states, often acting as bifunctional catalysts by forming cyclic structures that facilitate proton transfer. scielo.brnih.gov Studies have modeled the reaction with up to four explicit water molecules, showing that the number of water molecules included significantly impacts the calculated activation barriers. scielo.brresearchgate.net The most favored mechanism is predicted to involve a transition state with two water molecules assisting in the hydration of the carbonyl group to form the initial diol intermediate. nih.gov

In addition to explicit water molecules that represent the first solvation shell, solvent models are used to account for the effect of the bulk solvent. The Polarizable Continuum Model (PCM) is a common approach where the bulk water is treated as a dielectric continuum, which interacts with the reacting molecules. researchgate.netnih.gov This hybrid approach, combining a specific number of explicit water molecules with a continuum model, has been shown to provide results that are in better agreement with experimental data. nih.gov

There is a notable discrepancy in the literature between experimentally determined and theoretically calculated values for the kinetic constants and activation energy barriers of neutral formamide hydrolysis.

Experimental studies have estimated the pseudo-first-order rate constant for the reaction to be 1.1 x 10⁻¹⁰ s⁻¹ at 25°C. scielo.brnih.gov This corresponds to an activation free energy barrier of approximately 31.0 kcal/mol. scielo.brresearchgate.net

However, many high-level ab initio computational studies predict significantly higher activation barriers. For example, calculations at the CCSD(T)/6-311+G(2df,2p)//MP2/6-31G(d) level predict an activation free energy barrier of 48.7 kcal/mol for a stepwise mechanism involving two water molecules. researchgate.net Other theoretical studies have reported barriers in the range of 44 to 45.7 kcal/mol. scielo.br These higher theoretical values have led some researchers to suggest that the true neutral hydrolysis of formamide is kinetically unobservable and that the experimentally measured rate may be an artifact of data fitting in pH-rate profiles. scielo.br

Conversely, some recent and sophisticated computational models have achieved better agreement with experimental data. One study, using a combination of density functional theory, ab initio calculations, and molecular dynamics simulations, predicted a pseudo-first-order kinetic constant of 3.9 x 10⁻¹⁰ s⁻¹, which is in excellent agreement with the experimental value. nih.gov

| Method | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 25°C | Source |

|---|---|---|---|

| Experimental | 31.0 | 1.1 x 10⁻¹⁰ | scielo.brnih.gov |

| Theoretical (CCSD(T)) | 48.7 | - | researchgate.net |

| Theoretical (B3LYP) | 45.7 | - | scielo.br |

| Theoretical (BLYP) | 44 | - | scielo.br |

| Theoretical (DFT/MD) | - | 3.9 x 10⁻¹⁰ | nih.gov |

Formation of Formamide from Precursors in Water-Containing Systems

Formamide is considered a key molecule in prebiotic chemistry, potentially acting as a precursor to essential biological molecules. pnas.orgnih.gov Its formation from simpler molecules like hydrogen cyanide (HCN) in aqueous environments is a critical area of study.

The primary pathway for formamide synthesis from precursors involves the hydrolysis of hydrogen cyanide (HCN). pnas.orgresearchgate.net Computational studies have explored the reaction between HCN and water in detail. acs.org A significant finding is the proposal of an alternative and competing reaction channel that proceeds via a geminal diol intermediate. acs.orgnih.gov In this alternative pathway, a second water molecule acts as a reactant in a subsequent step of the reaction. acs.org

In the gas phase, this reaction involves high energy barriers. nih.gov However, the presence of water molecules in the liquid phase or on ice surfaces dramatically alters the reaction landscape. pnas.orgnih.gov

In the formation of formamide from HCN, water molecules play multifaceted roles that extend beyond being a simple reactant. acs.orgnih.gov The involvement of a second water molecule has been shown to be crucial, acting either as a catalyst or as a non-participatory "spectator." acs.orgnih.govresearchgate.net

As a catalyst , a second water molecule can drastically reduce the activation energy barriers for the reaction. acs.orgnih.gov This catalytic assistance occurs through a hydrogen relay transport mechanism, where the water molecule facilitates the necessary proton transfers. acs.orgnih.gov This effect is so pronounced that for some steps of the reaction, the energy barrier can be reduced to a level below that of the initial reactants. acs.org The process can involve a hexagonal ring-like transition state where multiple water molecules participate in the proton transfer. pnas.org

The concept of a spectator water molecule has also been introduced. acs.orgnih.gov In this role, the second water molecule is present in the reaction complex but does not actively participate in the bond-forming or bond-breaking processes. This scenario is considered particularly relevant for reactions occurring on rigid surfaces, such as interstellar water-ice grains, where the ice may provide a structural scaffold without being directly involved in the catalytic cycle. acs.orgnih.gov

Influence of Surfaces and Mineral Catalysts on Formamide-Water Reactions

The presence of surfaces, particularly those of mineral catalysts, can significantly alter the reaction pathways and kinetics of chemical processes in formamide-water environments. These surfaces can act as templates, concentrating reactants, and as catalysts that lower the activation energy required for chemical transformations. nih.govnih.govscirp.orgscirp.org This section explores the specific interactions with titanium dioxide and platinum surfaces and their effects on reaction activation energies.

Interaction with Titanium Dioxide (TiO2) and Platinum Surfaces

In prebiotic chemistry, the interaction of formamide and water with mineral surfaces is of great interest. Titanium dioxide (TiO2), particularly in its anatase form, and platinum (Pt) have been studied as exemplary surfaces that can catalyze the formation of biologically relevant molecules from formamide. nih.govopenbiochemistryjournal.com

Molecular dynamics simulations have shown that both formamide and water molecules interact distinctly with TiO2 and Pt surfaces. On the anatase TiO2 surface, formamide can accumulate, and the surface itself acts as a catalytic material, lowering the energy barriers for the formation of intermediate products. nih.govscirp.orgscirp.org Experimental data under dark conditions have shown that formamide adsorption on TiO2 can yield products such as carbon monoxide (CO), hydrogen (H2), ammonia (NH3), and hydrogen cyanide (HCN), with some unreacted formamide and water also present. nih.govscirp.org Theoretical studies on the rutile TiO2 (110) surface suggest that the interaction is primarily covalent, with significant hybridization between formamide orbitals and surface states. rsc.org At higher coverages, dissociative adsorption of formamide becomes more favorable. rsc.org

Platinum surfaces also facilitate reactions and influence the behavior of formamide-water systems. Platinum is a well-known catalyst for a wide variety of reactions where water is a reactant or a spectator. nih.gov In the context of formamide-water mixtures, the Pt surface modifies the diffusion and activation energies of the molecules compared to the bulk solution and to other surfaces like TiO2. nih.govopenbiochemistryjournal.com Studies on the interaction of formamide with platinum clusters show that the molecule can bind to Pt atoms without an energy barrier, which is the initial step in catalytic reactions like hydrogenation. mdpi.com

The primary difference in the interaction lies in how the surfaces affect the mobility and energy state of the molecules. Molecular dynamics simulations comparing the two systems reveal differences in the diffusion activation energies for both formamide and water, indicating distinct surface interaction mechanisms. nih.govopenbiochemistryjournal.com

Activation Energy Modifications in Heterogeneous Systems

Heterogeneous systems, where reactions occur at the interface between different phases (e.g., a liquid formamide-water solution and a solid mineral surface), are crucial for catalysis. The primary role of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. mdpi.com Surfaces like TiO2 and platinum are effective in modifying the activation energies for reactions involving formamide and water. nih.govopenbiochemistryjournal.com

Titanium dioxide, for instance, is recognized for its ability to act as a catalytic material that lowers the activation energy needed for the synthesis of more complex molecules from formamide. nih.govscirp.orgscirp.org This catalytic effect is essential in prebiotic scenarios, where it could enable the formation of nucleic bases and other biomolecules under moderate heating conditions. nih.gov The addition of water can sometimes have a combined catalytic effect, further reducing energy barriers for certain decomposition pathways of formamide in the presence of metal oxides like titanium monoxide (TiO). nih.gov

Simulations have provided quantitative data on how these surfaces modify the activation energy for the diffusion of formamide and water, a process fundamental to their ability to react. For pure formamide on a TiO2 surface, the activation energy of diffusion was calculated to be approximately 2.3 kcal/mol. nih.gov In a mixed formamide-water system, the values are slightly altered. A comparative analysis shows that the activation energies for both formamide and water diffusion are different on TiO2 versus platinum surfaces, highlighting the specific catalytic nature of each material. nih.govopenbiochemistryjournal.com

The table below, based on molecular dynamics simulations, presents the calculated activation energies for the diffusion of formamide and water on both anatase TiO2 and platinum surfaces. nih.govopenbiochemistryjournal.com These values demonstrate how the different surfaces modify the energy required for molecular movement, which is a prerequisite for reaction.

In the formamide-water/TiO2 system, water exhibits a higher activation energy for diffusion compared to formamide. nih.govopenbiochemistryjournal.com Conversely, on the platinum surface, water has a significantly lower activation energy than formamide. nih.govopenbiochemistryjournal.com This indicates that on platinum, water is more mobile, while on anatase TiO2, formamide is slightly more mobile. These modifications to the energetic landscape by the mineral surfaces are fundamental to their catalytic role in promoting chemical reactions in a formamide-water environment.

Intermolecular Interactions and Solvation Phenomena in Formamide Water Mixtures

Detailed Analysis of Hydrogen Bonding Networks

The intricate hydrogen bonding networks in formamide-water mixtures are central to their unique properties. These networks involve complex interspecies interactions, cooperative effects, and specific topological characteristics.

Interspecies Hydrogen Bond Strengths and Geometries

In formamide-water mixtures, hydrogen bonds form between formamide-formamide (FA-FA), water-water (W-W), and formamide-water (FA-W) molecules. The global minimum structure for the water-formamide complex is cyclic, with water donating a hydrogen bond to the amide oxygen and accepting one from an amide hydrogen. aip.org Another observed local minimum structure involves water accepting a hydrogen bond from the amide NH on the CH side of the amide. aip.org

Molecular dynamics simulations indicate that the average number of hydrogen-bonded neighbors in water-formamide mixtures does not significantly change with formamide (B127407) mole fraction. researchgate.net Neutron diffraction measurements and molecular dynamics simulations have shown that the mean O…N and O…H hydrogen bond distances in liquid formamide are approximately 2.9 Å and 1.9 Å, respectively, with an average of four hydrogen bonds per molecule. researchgate.net

The hydrogen bond lengths in complexes like formamide-water and formamide-(HO) are consistent with O-H···O=C interactions being among the strongest, with lengths typically ranging from 1.7813-1.8538 Å. researchgate.net

Cooperative Effects in Hydrogen Bond Formation

Hydrogen bond cooperativity, where the strength of a hydrogen bond is influenced by neighboring molecules, is a significant phenomenon in formamide-water mixtures. researchgate.netresearchgate.net Water can enhance cooperative hydrogen bonding effects, which is particularly relevant for protein folding, as it can mediate contacts between peptide groups. uva.es

In formamide-water, an adduct that models water-mediated interactions involving amide linkages, an almost planar three-body sequential cycle is formed. researchgate.netuva.es The two formamide molecules are linked by an N-H···O hydrogen bond on one side, and a water-mediated interaction on the other, involving C=O···H-O and O···H-N hydrogen bonds. researchgate.netuva.es This structure clearly demonstrates the effects of σ and π-cooperative hydrogen bonds. uva.es The analysis of quadrupole coupling effects in this adduct reveals subtle inductive forces linked to cooperative hydrogen bonding, which cause changes in the C=O and C-N bond distances compared to bare formamide. researchgate.netuva.es Specifically, cooperative effects can lead to a shortening of the C-N peptide bond and an enlargement of the C=O bond in formamide. uva.es

Cooperative effects are also observed in the crystal structure of formamide, where hydrogen bond lengths are reduced by 0.12–0.18 Å compared to dimers, and binding energies increase by 50%–60%. aip.org

Topology and Connectivity of Hydrogen Bond Networks

Formamide and water molecules form percolated networks at all concentrations, indicating microscopic homogeneity in their mixtures. researchgate.netacs.org The composition of cyclic entities in these systems is very close to ideal. researchgate.net Molecular dynamics simulations reveal that water molecules progressively substitute formamide molecules in hydrogen bonds, leading to a common, interconnected hydrogen bond network. aip.orgaip.org

While the tetrahedral network of liquid water is gradually lost as formamide concentration increases, the water structure within the first coordination shell is preserved and somewhat enhanced. aip.org At the liquid-vapor interface of formamide-water mixtures, surface molecules form a percolating lateral hydrogen-bonding network, making the surface layer more compact. acs.org This network involves both like and unlike molecules mixing on a molecular scale, with orientational preferences governed by maximizing hydrogen bonds. acs.org

Solute-Solvent Dynamics and Reorientational Motions

The dynamics of formamide-water mixtures provide insights into how water's properties and the presence of formamide influence molecular motions.

Water Reorientational Dynamics in Formamide Mixtures

Water reorientational dynamics in formamide mixtures have been extensively studied. Formamide is considered a "water-like" solvent, and its reorientational motion can be fully coupled to that of the surrounding water, especially in diluted regimes. acs.orgnih.govmdpi.com This "slaving" of solute dynamics to the solvent highlights formamide's exceptional ability to substitute water within its hydrogen bond network. acs.orgresearchgate.netnih.gov

Studies using linear and femtosecond infrared spectroscopies have shown that the vibrational relaxation of the OD stretch (a probe for water dynamics) is negligibly impacted by the addition of formamide, further supporting the mixture's water-like behavior. acs.orgnih.govsnnu.edu.cn However, the reorientational dynamics of the OD stretch slows down with increasing formamide mole fraction (XFA), plateauing beyond XFA > 0.5. acs.orgnih.govsnnu.edu.cn This suggests a correlation between the reorientational time of water and the strength of the hydrogen bond network, likely influenced by the changing dielectric constant of the solution. acs.orgnih.govsnnu.edu.cn

The rotational diffusion and librational motion of solvent molecules in formamide-water mixtures are primarily determined by hydrogen bonding, while translational diffusion and vibrational motion depend largely on spatial solvent arrangements. aip.org

Influence of Formamide on Water's Extended Jump Model

The reorientation of water molecules is often described by an extended jump model (EJM), which posits that water reorientation occurs through large-amplitude angular jumps due to the exchange of hydrogen bond acceptors, with a minor contribution from diffusive reorientation between these exchanges. acs.orgrsc.orgrsc.org This model has successfully explained various spectroscopic findings related to H-bond reorganization on picosecond timescales. acs.org

In the context of formamide-water mixtures, the water-like behavior of formamide suggests that it can influence water's reorientational dynamics in a manner consistent with the EJM. The fact that formamide's rotational relaxation almost coincides with that of water implies that the reorientational mobility of hydration water is largely unaffected by formamide as a solute in dilute solutions. acs.org This suggests that formamide effectively integrates into the water's jump-reorientation mechanism.

The influence of formamide on water's extended jump model is evident in how water's reorientation dynamics are affected by the strength and topology of the hydrogen bond network, which formamide significantly contributes to. The slowing down of water reorientational dynamics at higher formamide concentrations indicates a modification of the jump mechanism, likely due to the altered hydrogen bond environment and increased viscosity. acs.orgnih.govsnnu.edu.cn

Impact of Ionic Species on Solvation Structures and Dynamics

The introduction of ionic species into formamide (PubChem CID: 713)-water (PubChem CID: 962) mixtures significantly alters their intermolecular interactions and solvation phenomena, influencing both the structural organization and dynamic behavior of the solvent molecules. These effects are crucial for understanding various chemical and biological processes where such mixed solvent systems are encountered.

Preferential Solvation and Structural Reorganization

Studies employing molecular dynamics (MD) simulations have provided detailed insights into the preferential solvation of ions in formamide-water mixtures. For instance, in bulk water-formamide mixtures, cations like sodium (Na, PubChem CID: 5360545) are often preferentially solvated by formamide, even when formamide is present in small amounts aip.org. This preferential interaction can lead to a drastic change in the ion's microdynamics compared to pure solvents aip.org.

However, the specific solvation preference can be context-dependent. In reverse micelles containing an equimolar mixture of water and formamide, molecular dynamics simulations indicated a slight preferential solvation of sodium cations (Na) by water, with coordination numbers of approximately 1.84 for water and 1.58 for formamide around Na uba.ar. This contrasts with observations in bulk equimolar mixtures where dilute Na ions are preferentially solvated by formamide uba.ar. This discrepancy highlights the combined effects of ionic concentrations and confinement within the micellar environment on solvation patterns uba.ar.

For other ions, such as Na in aqueous mixtures of simple amides like formamide, N-methylformamide (PubChem CID: 7982), and N,N-dimethylformamide (PubChem CID: 8023), studies using the DO–HO isotope effect on Na nuclear magnetic relaxation showed only small deviations from non-preferential solvation behavior in water + formamide mixtures rsc.org. In water-rich regions, Na is selectively hydrated, but a transition can occur in amide-rich regions where preferential solvation by the amide (e.g., N,N-dimethylformamide) is observed rsc.org.

Anions also play a role in structural reorganization. Infrared (IR) spectroscopic studies on formamide-Na-montmorillonite complexes suggest that formamide reacts with the exchangeable Na cation, and the NH group of formamide forms hydrogen bonds with the clay cambridge.org. Furthermore, for alkali metal ions like lithium (Li, PubChem CID: 2723608) and Na in formamide solutions, vibrational spectroscopic and quantum chemical calculations have shown that both C-N stretch and C-O stretch bands of formamide undergo upshifts in the presence of these metal ions kyushu-u.ac.jp. These observations are consistent with formamide molecules coordinating to Li and Na primarily via the oxygen atom, with a specific configuration where the metal ion and NH group are on the same side of the C-O bond kyushu-u.ac.jp. Proton magnetic resonance studies also indicate that formamide forms hydrogen-bonded complexes with bromide ions (Br, PubChem CID: 25985869) at the two N-H sites, with the hydrogen bond at the trans position to the carbonyl oxygen being favored cdnsciencepub.com.

Impact on Hydrogen Bonding Network and Dynamics

The presence of ionic species significantly perturbs the intricate hydrogen bonding network of formamide-water mixtures, affecting the dynamics of solvent molecules. Ions can be classified as "structure-making" (kosmotropic) or "structure-breaking" (chaotropic) depending on their influence on the hydrogen bonding network researchgate.net.

Viscosity measurements of sodium chloride (NaCl, PubChem CID: 5234) solutions in formamide-water mixtures have shown that changes in viscosity can be interpreted as a reduction of structure breaking by the chloride ion (Cl, PubChem CID: 312) and an increase in long-range ordering of solvent molecules due to the ionic electric fields as the proportion of formamide increases rsc.orgrsc.org. B-coefficients from Jones-Dole equations, which reflect ion-solvent interactions, were found to be monotonic functions of solvent composition rsc.orgrsc.org.

Ultrafast optical Kerr effect (OKE) studies on formamide ionic solutions (e.g., with sodium iodide (NaI, PubChem CID: 253069) and potassium iodide (KI, PubChem CID: 253070)) have revealed that increasing concentrations of these salts slow down the diffusive reorientation and reduce the librational frequencies of formamide acs.orgacs.org. Cation-related effects were particularly observed on the terahertz (THz) Raman spectrum, suggesting that ions perturb the hydrogen-bonding structure in the solution acs.org. Water interacting with ions also experiences a substantial slowing down of hydrogen bond dynamics, evidenced by changes in orientational relaxation times and chemical exchange dynamics acs.org.

Molecular dynamics simulations further support these findings, indicating that ions generally lead to slower dynamics for solvents due to stronger solvation and enhanced stability of hydrogen bonds, as well as the formation of interspecies complexes acs.org. While the disruption caused by cations like Na may be limited to their first solvation shell, anions like Cl can influence hydrogen bonding within the solvent over larger length scales rsc.org.

Table 1: Preferential Solvation of Na in Formamide-Water Systems

| System Type | Ion | Preferential Solvation | Coordination Number (Water) | Coordination Number (Formamide) | Reference |

| Bulk Mixture | Na | By Formamide (even at low FA conc.) | N/A | N/A | aip.org |

| Reverse Micelles (Equimolar HO/FA) | Na | Slightly by Water | ~1.84 | ~1.58 | uba.ar |

Note: N/A indicates that specific coordination numbers were not provided in the source snippet for bulk mixtures, only the qualitative preferential solvation.

Role of Formamide Water Systems in Prebiotic Chemistry and Astrobiology

Formamide (B127407) as a Prebiotic Solvent and Water Alternative Hypothesis

The hypothesis of a formamide-based prebiotic chemistry suggests that this simple organic molecule could have accumulated in sufficient quantities to act as a solvent and a building block for essential biomolecules. wikipedia.org This concept addresses some of the challenges associated with a purely water-based origin of life, particularly the "Water Paradox," where water's tendency to hydrolyze, or break down, key polymers like nucleic acids and proteins presents a hurdle for their initial formation. nasa.gov